molecular formula C17H14N2O5S3 B2684250 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide CAS No. 896338-21-9

4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide

Cat. No.: B2684250
CAS No.: 896338-21-9
M. Wt: 422.49
InChI Key: VRTFJHAEWBMIFL-UHFFFAOYSA-N
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Description

4-Nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a benzamide derivative featuring a nitro group at the para position of the benzamide core, a thiophene-sulfonyl substituent, and a thiophene-containing ethyl bridge. Its structural complexity arises from the integration of two thiophene rings (one sulfonated) and a nitro-functionalized aromatic system.

The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the nitro group may influence electronic properties and redox behavior .

Properties

IUPAC Name

4-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S3/c20-17(12-5-7-13(8-6-12)19(21)22)18-11-15(14-3-1-9-25-14)27(23,24)16-4-2-10-26-16/h1-10,15H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTFJHAEWBMIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a benzamide derivative is reacted with thiophene derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of such compounds usually involves scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative .

Scientific Research Applications

4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Key Substituents Biological Activity Spectral/Structural Features Reference
4-Nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide - Nitrobenzamide
- Thiophene-sulfonyl ethyl bridge
- Thiophene ring
Not explicitly reported (inferred: antimicrobial) Likely IR: νC=O (~1660–1680 cm⁻¹), νNO₂ (~1520–1350 cm⁻¹), νS=O (~1150–1250 cm⁻¹)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide - Bromophenyl
- Thiophene-acetamide
Antimycobacterial (MIC: 12.5–25 µg/mL) IR: νC=O (1680 cm⁻¹), νC-S (725 cm⁻¹); Crystallographic planar acetamide-thiophene linkage
4-Bromo-N-(2-nitrophenyl)benzamide - Bromobenzamide
- 2-Nitrophenyl
Structural analog (no activity reported) Dihedral angle: 65.5° between pyridine and benzene; intramolecular C–H···O hydrogen bonds
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide - Nitrobenzamide
- Piperazine-pyridyl ethyl chain
5-HT1A receptor imaging precursor Crystal structure: Chair conformation of piperazine; dihedral angles: 65.5° (pyridine-benzene)
2-[(2-Thienylmethyl)thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide - Thiophene-methylthio
- Nitrophenylamino ethyl
Antiviral, anticancer (patented) Patent claims: IC₅₀ < 10 µM for platelet aggregation inhibition

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s dual thiophene-sulfonyl and nitro groups distinguish it from simpler analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide, which lacks sulfonation but shows antimycobacterial activity .

Spectroscopic Signatures :

  • The nitro group’s IR absorption (~1520–1350 cm⁻¹) and sulfonyl’s νS=O (~1150–1250 cm⁻¹) are critical for confirming the target compound’s structure, as seen in related sulfonamides .
  • In contrast, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitrobenzamide shows distinct ¹H-NMR shifts for piperazine protons (δ 2.5–3.5 ppm) and nitro-aromatic protons (δ 8.0–8.5 ppm) .

Crystallographic Trends: Dihedral angles between aromatic rings (e.g., 17.3° in N-(4-bromophenyl)-2-(2-thienyl)acetamide) influence molecular planarity and packing, affecting bioavailability .

Biological Relevance :

  • Thiophene-containing benzamides are prioritized for antimycobacterial research due to sulfur’s role in disrupting bacterial membranes .
  • Nitro groups, as in the target compound, are often associated with prodrug activation (e.g., nitroreductase-mediated conversion to active amines) .

Biological Activity

4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a benzamide core substituted with a nitro group and a thiophene moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:

C15H14N2O3S2\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacteria and fungi. The specific activity of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide against common pathogens has been evaluated in several studies.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.

The biological activity of 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : It may act on specific receptors related to pain and inflammation, further elucidating its therapeutic potential.
  • Oxidative Stress Reduction : Studies suggest that it can reduce oxidative stress markers in cellular models, contributing to its protective effects.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of various thiophene derivatives, including 4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide, against multi-drug resistant strains. The findings indicated a promising profile, with the compound exhibiting superior activity compared to traditional antibiotics.

Anti-inflammatory Research

In another study focusing on the anti-inflammatory properties, researchers treated RAW 264.7 macrophages with varying concentrations of the compound. The results showed a dose-dependent reduction in inflammatory markers, highlighting its potential as an anti-inflammatory agent.

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